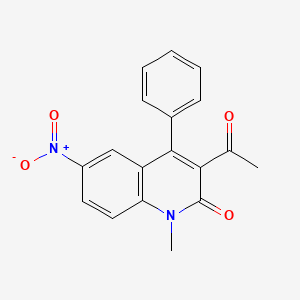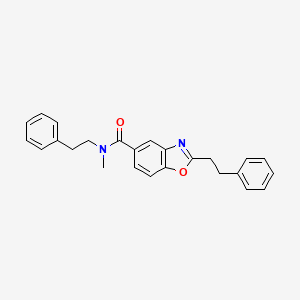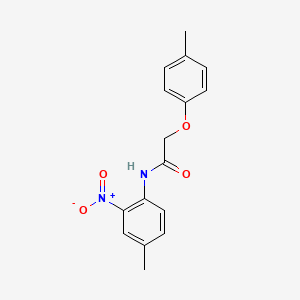
3-acetyl-1-methyl-6-nitro-4-phenyl-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-1-methyl-6-nitro-4-phenyl-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMNPQ and has a molecular weight of 338.34 g/mol. The molecular formula for AMNPQ is C20H14N2O4.
Mechanism of Action
The mechanism of action of AMNPQ is not fully understood. However, studies have shown that the compound interacts with various cellular components such as DNA, proteins, and enzymes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that AMNPQ exhibits anti-inflammatory, analgesic, and antioxidant properties. The compound has also been shown to inhibit the growth of cancer cells in vitro. In addition, AMNPQ has been shown to exhibit fluorescent properties, making it a potential probe for the detection of metal ions.
Advantages and Limitations for Lab Experiments
The advantages of using AMNPQ in lab experiments include its unique optical and electronic properties, which make it a potential candidate for various applications such as OLEDs and fluorescent probes. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, the limitations of using AMNPQ in lab experiments include its potential toxicity and limited solubility in water. The compound may also exhibit unwanted side effects, making it important to use caution when handling and using the compound in experiments.
Future Directions
There are several future directions for research on AMNPQ. One potential direction is to further investigate the compound's anti-inflammatory, analgesic, and antioxidant properties and its potential use as a therapeutic agent for various diseases. Another potential direction is to explore the compound's fluorescent properties and its potential use as a probe for the detection of metal ions in biological and environmental samples.
In addition, future research could focus on improving the synthesis and purification methods for AMNPQ to increase its yield and purity. Finally, studies could investigate the potential use of AMNPQ in the fabrication of OLEDs and other electronic devices.
Synthesis Methods
The synthesis of AMNPQ involves the reaction between 2-amino-4-phenylquinoline and acetylacetone in the presence of nitric acid. This reaction leads to the formation of AMNPQ, which is then purified through recrystallization. The purity of the synthesized compound is determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
AMNPQ has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, AMNPQ has been studied for its anti-inflammatory, analgesic, and antioxidant properties. The compound has also shown promising results in inhibiting the growth of cancer cells in vitro.
In material science, AMNPQ has been studied for its potential use as a fluorescent probe for the detection of metal ions. The compound has also been studied for its use in the fabrication of organic light-emitting diodes (OLEDs) due to its unique optical and electronic properties.
properties
IUPAC Name |
3-acetyl-1-methyl-6-nitro-4-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)16-17(12-6-4-3-5-7-12)14-10-13(20(23)24)8-9-15(14)19(2)18(16)22/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRPKZYTWKQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-1-methyl-6-nitro-4-phenylquinolin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[6-chloro-3-(ethoxycarbonyl)-8-methyl-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B5182239.png)
![6-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoic acid](/img/structure/B5182248.png)


![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-1-naphthamide](/img/structure/B5182287.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B5182299.png)

![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![4-(aminomethyl)-2-[2-(2-pyridinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B5182342.png)
![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)